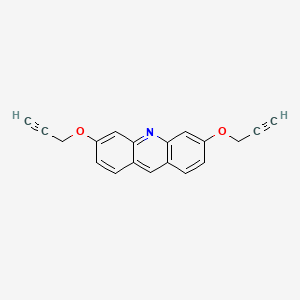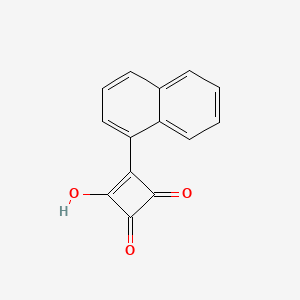
3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- is a complex organic compound with a unique structure that combines a cyclobutene ring with a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- typically involves the reaction of cyclobutene-1,2-dione with a naphthalene derivative under specific conditions. One common method includes the use of a base to deprotonate the hydroxy group, followed by a nucleophilic attack on the cyclobutene ring. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a diketone, while reduction could produce a diol or other reduced forms.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclobutene-1,2-dione, 3,4-dihydroxy-:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A derivative with methoxy groups instead of hydroxy groups.
Uniqueness
3-Cyclobutene-1,2-dione, 3-hydroxy-4-(1-naphthalenyl)- is unique due to the presence of both the cyclobutene ring and the naphthalene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
655249-77-7 |
|---|---|
Molekularformel |
C14H8O3 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
3-hydroxy-4-naphthalen-1-ylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H8O3/c15-12-11(13(16)14(12)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,15H |
InChI-Schlüssel |
KQRGPGDEJWMPJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C(=O)C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


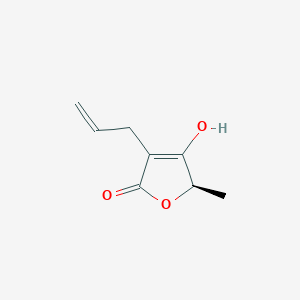
![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
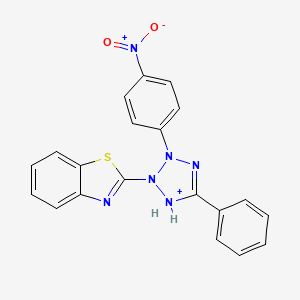
![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
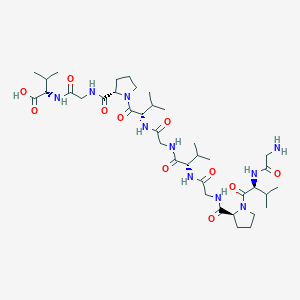

![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
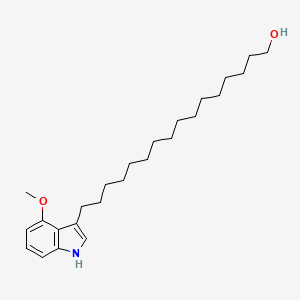
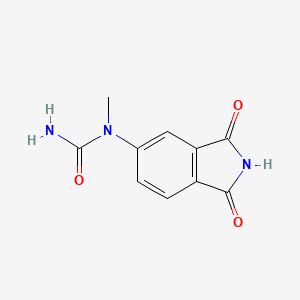
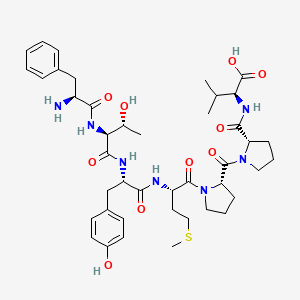
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
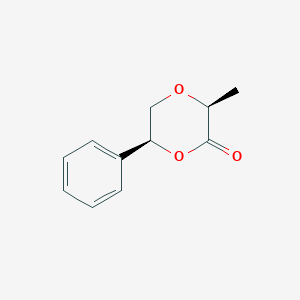
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
